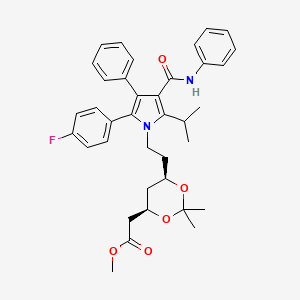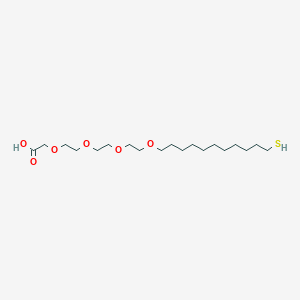![molecular formula C22H29ClO9 B11825991 b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is a complex organic compound with the molecular formula C22H29ClO9. It is a derivative of iduronic acid, which is a key component of glycosaminoglycans such as heparin and dermatan sulfate. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of iduronic acid. The 1,2-O-[1-(1,1-diMethylethoxy)ethylidene] group is introduced to protect the 1,2-diol. The 3-O-(phenylMethyl) group is then added to protect the hydroxyl group at the 3-position. Finally, the chloroacetate group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester groups.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or amines.
Aplicaciones Científicas De Investigación
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticoagulant drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
b-D-Glucopyranuronic acid derivatives: These compounds share structural similarities with b-L-Idopyranuronic acid derivatives but differ in their stereochemistry.
Heparin and its derivatives: Heparin is a glycosaminoglycan that contains iduronic acid units and has anticoagulant properties.
Dermatan sulfate: Another glycosaminoglycan containing iduronic acid, used in various biological and medical applications.
Uniqueness
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is unique due to its specific protective groups and functionalization, which make it a valuable intermediate in synthetic organic chemistry
Propiedades
Fórmula molecular |
C22H29ClO9 |
|---|---|
Peso molecular |
472.9 g/mol |
Nombre IUPAC |
methyl (3aR,5R,6S,7S,7aR)-6-(2-chloroacetyl)oxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]-7-phenylmethoxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate |
InChI |
InChI=1S/C22H29ClO9/c1-21(2,3)32-22(4)30-18-15(27-12-13-9-7-6-8-10-13)16(28-14(24)11-23)17(19(25)26-5)29-20(18)31-22/h6-10,15-18,20H,11-12H2,1-5H3/t15-,16-,17+,18+,20+,22?/m0/s1 |
Clave InChI |
SLILDMXLSORUOB-UUIIXUSFSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H]([C@@H]([C@@H](O[C@@H]2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
SMILES canónico |
CC1(OC2C(C(C(OC2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


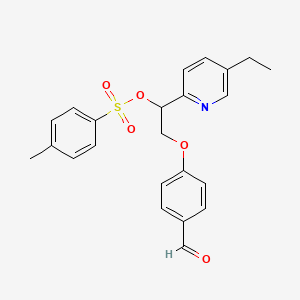
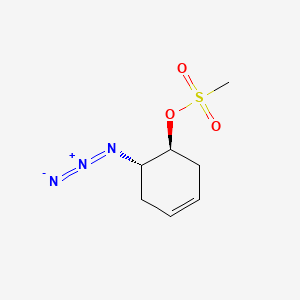
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)
![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
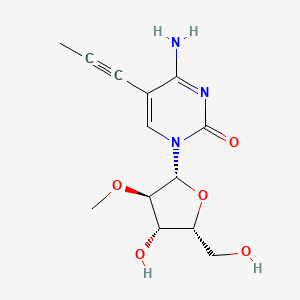


![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)
